

(R)-Diprafenone Versus Quinidine for Atrial Fibrillation Termination: A Comparative Guide

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Compound of Interest

Compound Name: *Diprafenone, (R)-*

Cat. No.: *B15193535*

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This guide provides a detailed comparison of (R)-Diprafenone and the established antiarrhythmic agent, Quinidine, for the termination of atrial fibrillation (AF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, safety profiles, and the experimental data supporting their use.

Introduction to Atrial Fibrillation and Treatment Strategies

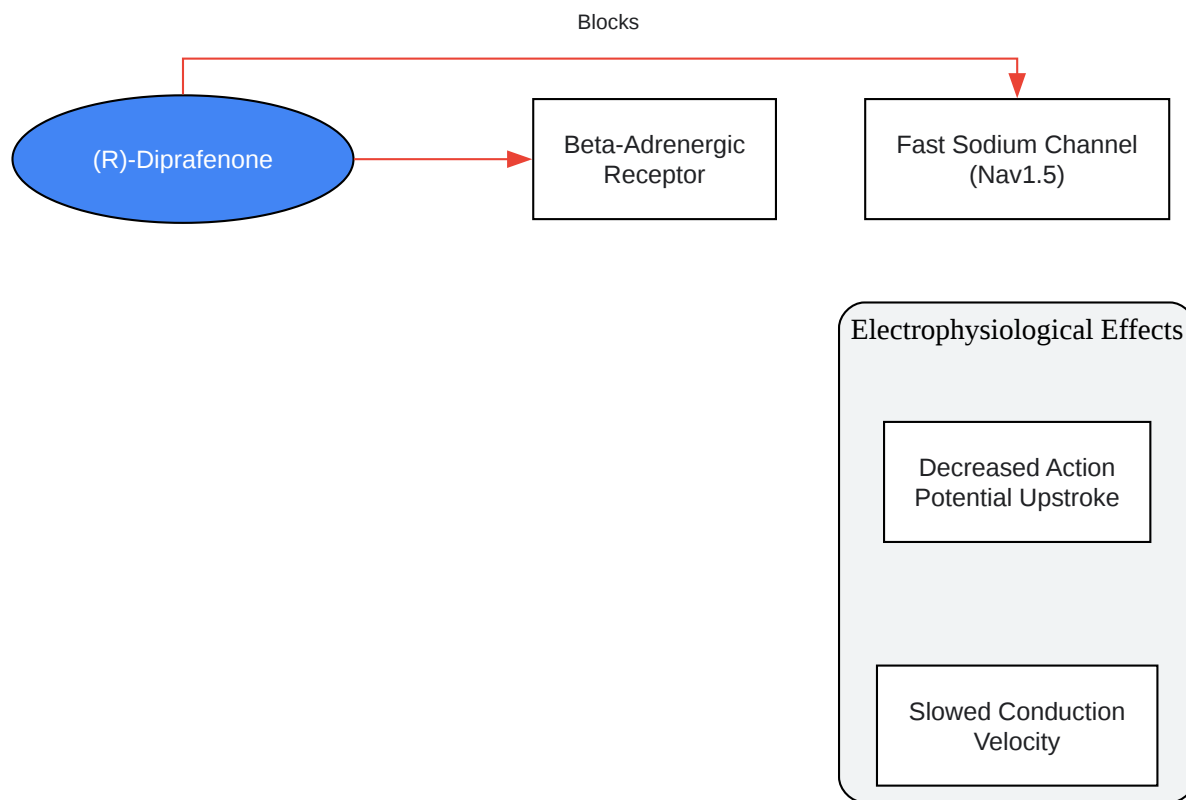
Atrial fibrillation is the most common cardiac arrhythmia, characterized by rapid and irregular beating of the atria. Pharmacological cardioversion is a primary strategy for restoring sinus rhythm, with various antiarrhythmic drugs available. Quinidine, a class Ia antiarrhythmic agent, has a long history of use but is associated with significant side effects. (R)-Diprafenone, the R-enantiomer of the class Ic antiarrhythmic drug propafenone, has been investigated as a potentially safer and more effective alternative.

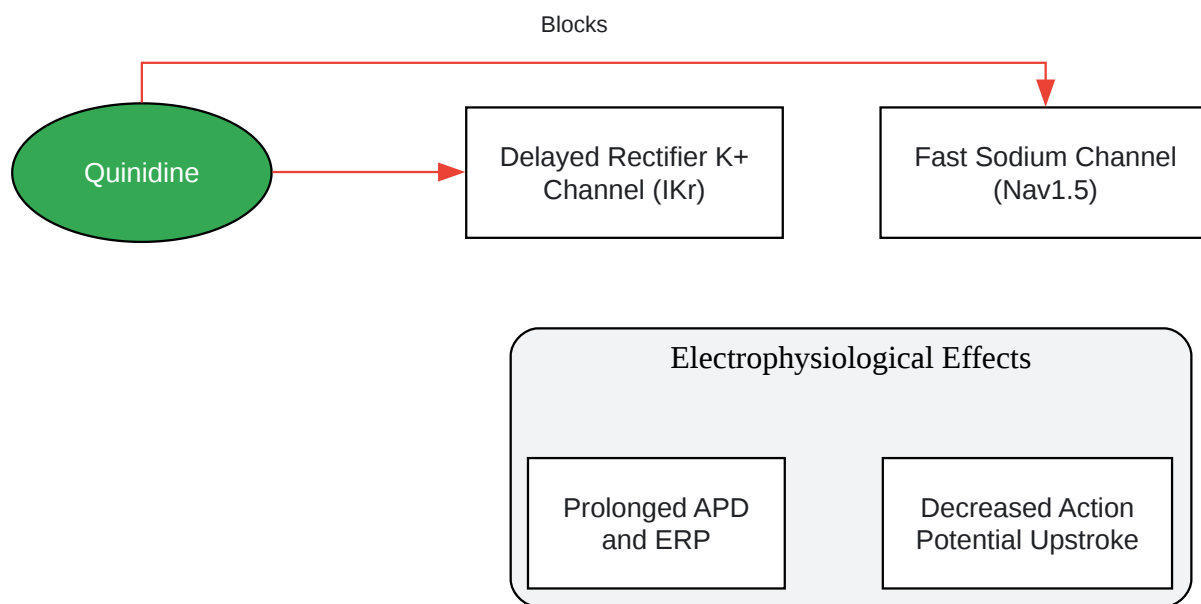
Mechanism of Action

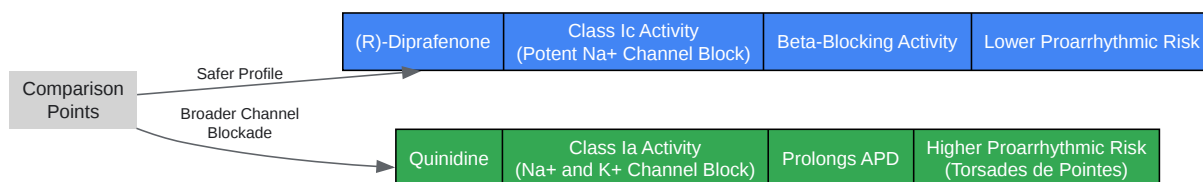
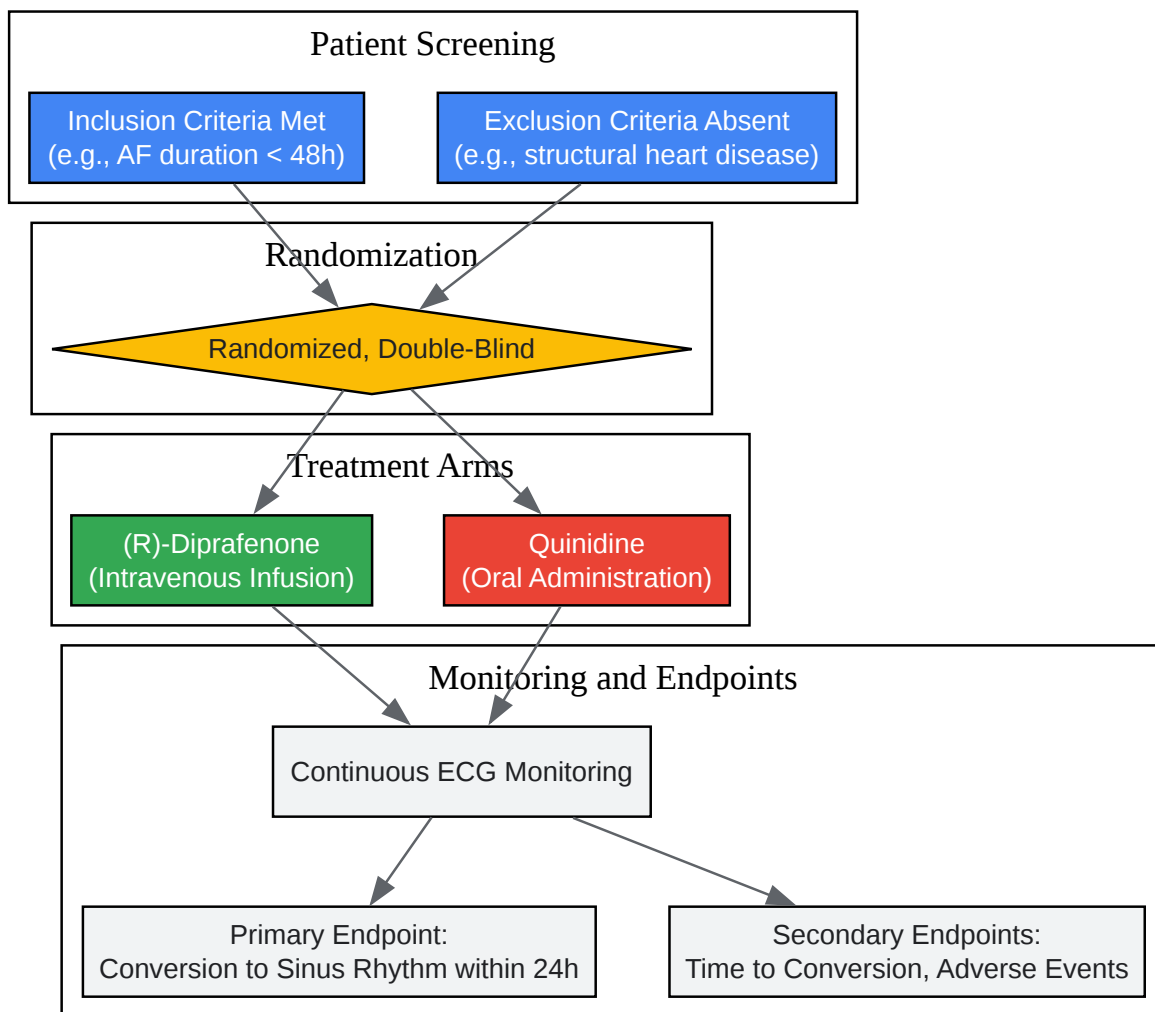
Both (R)-Diprafenone and Quinidine act by blocking cardiac ion channels, but their specificities and resulting electrophysiological effects differ.

(R)-Diprafenone

(R)-Diprafenone primarily exhibits class Ic antiarrhythmic properties by potently blocking the fast sodium channel (Nav1.5). This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system. It also possesses some beta-blocking activity.







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